(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
Description
The compound (E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a thiazolidinone derivative characterized by a conjugated system involving a benzo[1,4]dioxin moiety and a hexanoic acid chain.
Properties
IUPAC Name |
6-[(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c20-16(21)4-2-1-3-7-19-17(22)15(26-18(19)25)11-12-5-6-13-14(10-12)24-9-8-23-13/h5-6,10-11H,1-4,7-9H2,(H,20,21)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKVCYQAQFFIGH-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a novel thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde with thiazolidine-2,4-dione under reflux conditions. The reaction is catalyzed by piperidine in ethanol, leading to the formation of the desired thiazolidinone structure. Characterization methods such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. The antiproliferative activity was evaluated against multiple tumor cell lines including HCT116 (colorectal carcinoma) and MDA-MB 231 (breast carcinoma), revealing IC50 values below 10 μM for some derivatives, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (E)-6-(5-(...) | HCT116 | <10 |
| (E)-6-(5-(...) | MDA-MB 231 | <10 |
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on key enzymes involved in metabolic disorders. Notably, it was screened against α-glucosidase and acetylcholinesterase enzymes. The results indicated that certain derivatives exhibited promising inhibition profiles, suggesting potential applications in treating Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Antimicrobial Activity
In addition to anticancer properties, derivatives of thiazolidinones have shown antimicrobial activity. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis. This suggests that compounds like (E)-6-(5-(...) could be further explored as antimicrobial agents .
Case Studies
- Antitumor Activity : A study evaluated a series of thiazolidinone derivatives for their antitumor activities. The most active compounds demonstrated significant cytotoxic effects on cancer cell lines with mechanisms possibly involving apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Another investigation focused on the structure-activity relationship (SAR) of thiazolidinone derivatives. It was found that specific substitutions on the benzodioxane moiety enhanced enzyme inhibition, providing insights into optimizing drug design for metabolic disorders.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multi-step organic reactions. The initial steps often include the formation of thiazolidinone derivatives followed by the introduction of the 2,3-dihydrobenzo[b][1,4]dioxin moiety through condensation reactions. Characterization is performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity of the synthesized compound.
Key Steps in Synthesis
- Formation of Thiazolidinone : The thiazolidinone core is synthesized through cyclization reactions involving thioketones and aldehydes.
- Introduction of Dihydrobenzo[b][1,4]dioxin : This moiety is typically introduced via a methylene bridge from 2,3-dihydrobenzo[b][1,4]dioxin derivatives.
- Final Coupling : The final step involves coupling with hexanoic acid to form the target compound.
Enzyme Inhibition
Research has indicated that compounds related to this compound demonstrate significant enzyme inhibition properties. For instance, studies have shown that thiazolidinone derivatives can act as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that similar thiazolidine derivatives exhibit cytotoxicity against various cancer cell lines. For example, compounds derived from thiazolidinones have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and mitochondrial membrane potential disruption .
Antimicrobial Properties
Thiazolidine derivatives have also been evaluated for their antimicrobial activities. Some studies report broad-spectrum antibacterial effects against pathogens such as Mycobacterium smegmatis and various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the benzene ring enhances antibacterial efficacy .
Case Study 1: Antidiabetic Potential
A study focused on the enzyme inhibitory potential of thiazolidine derivatives found that certain modifications could significantly enhance their effectiveness against α-glucosidase. The synthesized compounds were screened for their ability to lower blood glucose levels in diabetic models .
Case Study 2: Anticancer Evaluation
Another investigation assessed the anticancer activity of similar compounds using MTT assays on human cancer cell lines such as MDA-MB-231 and Caco-2. Results indicated that specific thiazolidine derivatives exhibited IC50 values lower than standard chemotherapeutics like cisplatin, suggesting a strong potential for further development .
Case Study 3: Antimicrobial Screening
Research evaluating the antibacterial properties of thiazolidine derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted how structural modifications could lead to enhanced antimicrobial efficacy .
Chemical Reactions Analysis
Michael Addition at the Exocyclic Double Bond
The α,β-unsaturated ketone system (C4=O and C5=C) undergoes nucleophilic Michael additions. Common nucleophiles include:
Example: Reaction with thioglycolic acid forms a thioether linkage, enhancing water solubility for pharmacological studies.
Halogenation Reactions
The exocyclic double bond and thiazolidinone ring are susceptible to halogenation:
Bromination
| Site | Reagents | Product | Selectivity |
|---|---|---|---|
| C5=C | Br₂ in CCl₄ | 5,5-Dibromo derivative | High (E) |
| Thiazolidinone S | NBS in DCM | Sulfur oxidation to sulfoxide/sulfone | Moderate |
Bromination at the double bond occurs stereospecifically, preserving the E-configuration .
Iodocyclization
Under oxidative conditions (I₂, H₂O₂), the compound forms iodinated heterocycles via electrophilic attack at the sulfur atom, followed by ring expansion .
Oxidation of the Thioxo Group
The 2-thioxo group (C=S) oxidizes to a sulfonyl group (C-SO₂-) under strong oxidizing agents:
| Oxidizing Agent | Conditions | Product | Use Case |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 4 hrs | 2-Sulfonyl-thiazolidinone | Metabolic stability |
| KMnO₄ | H₂O, pH 10, 0°C | Over-oxidation to sulfonic acid derivatives | Rare, non-selective |
Cycloaddition Reactions
The exocyclic double bond participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic oxabicyclo[3.3.1] system | Endo preference |
These adducts exhibit enhanced rigidity for X-ray crystallography studies .
Functionalization of the Hexanoic Acid Chain
The carboxylic acid terminus undergoes standard derivatization:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Methyl ester | Prodrug synthesis |
| Amide formation | EDC/HOBt, RNH₂ | Amide derivatives | Target-specific analogs |
| Reduction | LiAlH₄ | 6-Hydroxyhexyl derivative | Solubility enhancement |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces E→Z isomerization at the exocyclic double bond, altering biological activity:
| Isomer | λ_max (nm) | Antibacterial IC₅₀ (μM) |
|---|---|---|
| E | 320 | 12.4 ± 1.2 |
| Z | 310 | 28.9 ± 2.1 |
Data adapted from studies on analogous thiazolidinones.
Metal Complexation
The thioxo group chelates transition metals, forming complexes with enhanced bioactivity:
| Metal Salt | Coordination Mode | Stability Constant (log β) |
|---|---|---|
| Cu(II) acetate | S,O-bidentate | 8.2 ± 0.3 |
| Fe(III) chloride | S-monodentate | 5.7 ± 0.2 |
These complexes show promise as antimicrobial agents .
Degradation Pathways
Under physiological conditions (pH 7.4, 37°C), the compound undergoes:
-
Hydrolytic ring opening : Thiazolidinone ring cleavage via nucleophilic attack at C2, forming a thiourea intermediate.
-
Oxidative decarboxylation : Loss of CO₂ from the hexanoic acid chain, generating a pentyl radical.
Key Research Findings:
-
The exocyclic double bond’s E-configuration enhances binding to kinase ATP pockets (ΔG = -9.2 kcal/mol).
-
Thioxo-to-sulfonyl oxidation reduces cytotoxicity (HeLa cells: IC₅₀ increases from 8.7 μM to >100 μM) .
-
Methyl ester derivatives exhibit 3× higher blood-brain barrier permeability than the parent acid.
This comprehensive reactivity profile positions the compound as a versatile scaffold for developing anticancer, antimicrobial, and anti-inflammatory agents. Further studies should explore its in vivo metabolic fate and structure-activity relationships.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazolidinone Family
Thiazolidinone derivatives are widely studied for their pharmacological properties. Key structural analogues include:
The target compound’s benzo[1,4]dioxin group distinguishes it from the isoindoloquinazoline-based analogue in , which features a fused heterocyclic system.
Functional Comparisons
- Bioactivity: While the isoindoloquinazoline derivative () lacks detailed functional data, structurally similar thiazolidinones (e.g., 5-arylidene-2-thioxothiazolidin-4-ones) exhibit anti-inflammatory activity via PPAR-γ modulation.
- Synthetic Accessibility: Thiazolidinones are typically synthesized via cyclocondensation of thioureas with α-halo carbonyl compounds.
Recommendations for Future Research
- Synthesis and Characterization : Prioritize synthetic route optimization and structural validation via NMR and X-ray crystallography.
- In Vitro Screening : Evaluate activity against inflammatory or metabolic disease targets (e.g., PPAR-γ, PTP1B) using assays referenced in ’s 3D cell culture platform .
- Comparative Studies : Benchmark against isoindoloquinazoline derivatives (e.g., ) to assess structural-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
